molecular formula C16H15N3 B2728450 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1281389-20-5

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2728450
CAS No.: 1281389-20-5
M. Wt: 249.317
InChI Key: MXBOWFNYTXFRNB-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic hybrid compound designed for advanced pharmaceutical research, particularly in developing multi-target directed ligands (MTDLs) for complex central nervous system (CNS) disorders. Its structure integrates a benzimidazole moiety with a tetrahydroisoquinoline (THIQ) scaffold, a framework prevalent in numerous biologically active alkaloids and clinical drugs . The tetrahydroisoquinoline core is a recognized privileged structure in medicinal chemistry, found in compounds ranging from skeletal muscle relaxants like tubocurarine to anticancer agents like trabectedin . The strategic incorporation of the benzimidazole group, a heterocycle known for its role in various enzyme inhibitors and receptor ligands, enhances the potential for this compound to interact with multiple biological targets simultaneously . This makes it a valuable chemical tool for investigating novel therapies for neurodegenerative diseases and psychiatric conditions, where multi-target approaches are increasingly important . Preliminary research on highly analogous structures indicates potential application in projects targeting phosphodiesterase 10A (PDE10A) and serotonin receptors (e.g., 5-HT 1A and 5-HT 7 ), pathways highly relevant to schizophrenia and depression . Furthermore, similar molecular hybrids demonstrate potent inhibitory activity against key enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), suggesting its utility in creating potential treatments for conditions like Alzheimer's disease complicated by depressive symptoms . Researchers can employ this compound as a key intermediate or precursor in the synthesis of more complex molecules, to establish structure-activity relationship (SAR) models, or as a probe for identifying new mechanisms of action in neuropharmacology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBOWFNYTXFRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Protocol:

  • Neutralization : 3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is neutralized with triethylamine (Et₃N) to free the amine.
  • Condensation : The free amine reacts with glyoxylic acid monohydrate in ethanol under reflux, yielding the tetrahydroisoquinoline intermediate.
  • Isolation : The product is purified via silica gel chromatography (30–40% ethyl acetate/hexane), achieving yields of ~71%.

Key Data :

  • 1H NMR (400 MHz, DMSO-d₆) : δ 7.22–7.36 (m, 2H, ArH), 2.66–2.79 (m, 2H, CH₂).
  • 13C NMR (101 MHz, DMSO-d₆) : δ 112.05 (C-Ar), 119.72 (CH₂).

Benzimidazole Ring Formation via Cyclization

The benzimidazole moiety is introduced through a high-temperature cyclization reaction between o-phenylenediamine and a tetrahydroisoquinoline derivative bearing a reactive carbonyl group (e.g., ketone or ester). Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling dehydration and cyclization.

Experimental Protocol:

  • Reaction Setup : A mixture of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (0.1 g, 0.49 mmol), o-phenylenediamine (0.08 g, 0.74 mmol), and PPA (~5 g) is heated at 250°C for 6 hours.
  • Workup : The reaction mixture is basified with KOH (pH 8–10), extracted with ethyl acetate, and purified via silica gel chromatography (10–50% ethyl acetate/hexane).
  • Yield : 21% (27 mg).

Key Data :

  • 1H NMR (400 MHz, MeOD-d₄) : δ 7.19 (d, J = 2.5 Hz, 1H), 7.27–7.38 (m, 3H).
  • Challenges : Low yields due to competing side reactions and degradation at elevated temperatures.

Functional Group Interconversion and Derivatization

Intermediate functionalization is critical for introducing solubility or reactivity handles. For example, tert-butyl bromoacetate is used to install a protected carboxylic acid side chain, which is later deprotected for conjugation.

Experimental Protocol:

  • Alkylation : Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate reacts with tert-butyl bromoacetate in THF under basic conditions (K₂CO₃), yielding the tert-butyl ester derivative (94% yield).
  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding the free carboxylic acid (64% yield).

Key Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 1.51 (s, 9H, C(CH₃)₃), 4.69 (s, 2H, CH₂).

Oxidative Aromatization Avoidance

Unlike isoquinoline syntheses, the tetrahydroisoquinoline core must remain non-aromatized. This necessitates avoiding strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) , which are typically used for dehydrogenation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for structural confirmation:

  • 1H NMR : Distinctive signals for aromatic protons (δ 7.1–8.7 ppm) and aliphatic CH₂ groups (δ 2.5–3.3 ppm).
  • 13C NMR : Peaks corresponding to sp² carbons (110–130 ppm) and ester carbonyls (165–170 ppm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Reagents Advantages Limitations
Pictet-Spengler 71 Glyoxylic acid, Et₃N High regioselectivity Requires neutralization step
PPA Cyclization 21 o-Phenylenediamine Direct benzimidazole formation Low yield, harsh conditions
Alkylation/Deprotection 94 tert-Butyl bromoacetate Introduces functional handles Multi-step, purification challenges

Industrial and Environmental Considerations

  • Scale-Up Challenges : High-temperature PPA cyclization is energy-intensive and generates corrosive waste.
  • Green Chemistry Alternatives : Exploring ionic liquids or microwave-assisted reactions could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydroisoquinoline structure may interact with neurotransmitter systems, influencing neurological functions. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Driven Pharmacological Profiles

Key structural analogs and their biological activities are compared below:

Compound Name Substituent/Modification Biological Activity Key Findings Reference ID
1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ* Dimethylaminophenyl + methoxy groups Analgesic, Anti-inflammatory Exhibits activity in thermal/chemical pain models; structurally distinct from papaverine (antispasmodic) .
F397 (Sigma-2 ligand) Fluorophenyl-indole + methoxy groups MRP1 Collateral Sensitizer Modulates multidrug resistance in cancer cells; acts via sigma-2 receptor interaction .
1-(1H-Tetrazol-5-yl)-THIQ derivatives Tetrazolyl group Synthetic intermediates Synthesized via click chemistry; potential for carbonic anhydrase inhibition .
N-Methyl-THIQ derivatives N-Methylation Dopaminergic Neurotoxicity Metabolized to neurotoxic isoquinolinium ions; implicated in Parkinson’s disease pathways .

*THIQ = 1,2,3,4-Tetrahydroisoquinoline

Structural and Functional Contrasts

  • Benzodiazolyl vs. Benzotriazolyl/Tetrazolyl Groups :
    The benzodiazolyl group in the target compound differs from benzotriazolyl () or tetrazolyl () substituents in electronic and steric properties. Benzotriazolyl derivatives (e.g., Compounds 3c, 3d) are synthesized via AlCl3-mediated reactions and may exhibit distinct pharmacokinetic profiles due to altered solubility and metabolic stability .
  • N-Methylation Effects: N-Methylation of THIQ derivatives () generates neurotoxic metabolites via MAO-B oxidation, akin to MPTP’s mechanism in Parkinsonism . In contrast, the non-methylated benzodiazolyl analog is unlikely to share this neurotoxicity, suggesting divergent therapeutic applications.
  • Sigma-2 Receptor Ligands : Compounds like F397 () demonstrate that substituent bulk and hydrophobicity (e.g., fluorophenyl-indole) are critical for MRP1 modulation. The benzodiazolyl group’s planar structure may favor different target engagements, such as kinase inhibition .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the synthesis, biological mechanisms, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H10N2
  • Molecular Weight : 198.22 g/mol
  • IUPAC Name : 1-(1H-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

This compound features a benzodiazole moiety fused with a tetrahydroisoquinoline structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may influence neurotransmitter systems and exhibit neuroprotective properties.

Potential Mechanisms Include :

  • Dopaminergic Modulation : Similar compounds have been shown to affect dopamine signaling pathways. For instance, the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was found to induce dopaminergic cell death through apoptotic pathways in neuronal models .
  • Antioxidant Activity : Some studies suggest that derivatives of tetrahydroisoquinoline possess antioxidant properties that could mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Neurotoxicity Studies :
    • A study demonstrated that 1BnTIQ significantly decreased cell viability in dopaminergic SH-SY5Y cells while increasing markers of oxidative stress and apoptosis . This suggests that compounds with similar structures may also exhibit neurotoxic effects.
  • Neuroprotective Effects :
    • In experiments where dopamine receptor agonists were applied alongside 1BnTIQ, it was noted that these agonists could prevent cell death induced by the compound. This indicates a potential therapeutic avenue for neuroprotection using similar benzodiazole derivatives .

Data Table: Summary of Biological Activities

CompoundBiological ActivityReference
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Induces apoptosis in dopaminergic neurons
1-(1H-benzodiazol-2-yl)-THIQPotential antioxidant properties
Dopamine receptor agonistsNeuroprotective against 1BnTIQ toxicity

Q & A

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for tetrahydroisoquinoline derivatives (CAS 13605-95-3) .

How can computational methods predict the bioactivity of benzodiazol-tetrahydroisoquinoline hybrids?

Advanced Question

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrases, kinases) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed antibacterial/antifungal activities, as seen in pyrazolino-carbazole derivatives .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties .

What strategies optimize N- and C1-functionalization of tetrahydroisoquinoline derivatives?

Advanced Question

  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yields in Ullmann-type couplings .
  • Temperature control : Lower temperatures (0–5°C) mitigate side reactions during acylation steps .

What pharmacological mechanisms are associated with benzodiazol-tetrahydroisoquinoline derivatives?

Basic Question

  • Enzyme inhibition : Benzimidazole moieties inhibit histamine H₂ receptors or carbonic anhydrases, as seen in anti-ulcer agents .
  • DNA intercalation : Planar aromatic systems (e.g., isoquinoline cores) may disrupt microbial DNA replication, explaining antifungal activity .

How are novel annelated heterocycles synthesized from tetrahydroisoquinoline precursors?

Advanced Question

  • Stepwise annelation : Combine tetrahydroisoquinoline with isoxazolo/pyrazolino units via hydrazine or hydroxylamine treatment, followed by cyclodehydration (e.g., 4,5-dihydroisoxazolo-carbazole synthesis) .
  • Microwave-assisted synthesis : Reduce reaction times from 24h to 2h for imidazolidinone formation .

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